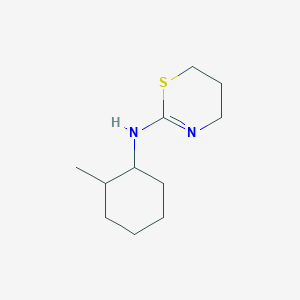

N-(2-methylcyclohexyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

N-(2-Methylcyclohexyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a derivative of the 1,3-thiazin-2-amine scaffold, characterized by a cyclohexyl substituent with a methyl group at the 2-position on the nitrogen atom. This compound belongs to a broader class of thiazine derivatives known for their diverse pharmacological activities, including roles as enzyme inhibitors, receptor modulators, and sedatives . The 5,6-dihydro-4H-1,3-thiazin-2-amine core structure imparts conformational rigidity and hydrogen-bonding capabilities, which are critical for interactions with biological targets.

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2S/c1-9-5-2-3-6-10(9)13-11-12-7-4-8-14-11/h9-10H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBQUQCRMLRFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=NCCCS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(2-methylcyclohexyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a compound of interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C11H20N2S

- Molecular Weight : 212.36 g/mol

- CAS Number : 748776-71-8

- Solubility : Soluble in water at concentrations up to 25 mg/mL .

Biological Activity Overview

The compound exhibits various biological activities primarily related to its role as a potential inhibitor of nitric oxide synthase (NOS), particularly the inducible form (iNOS). Inhibition of iNOS is significant due to its involvement in inflammatory processes and various diseases.

Key Findings from Research Studies

- Inhibitory Effects on Inducible Nitric Oxide Synthase :

- Potential Therapeutic Applications :

Study 1: Pharmacological Evaluation

In vivo pharmacological evaluations demonstrated that the compound effectively reduced inflammation markers in animal models. The results indicated a significant decrease in edema formation and inflammatory cytokine levels when administered prior to inflammatory stimuli .

Study 2: Comparative Analysis with Other NOS Inhibitors

A comparative study highlighted the potency of this compound against other known NOS inhibitors such as S-ethylisothiourea. The findings reinforced the compound's potential as a leading candidate for further development in anti-inflammatory therapies .

Data Table: Biological Activity Comparison

| Compound | Ki Value (nM) | Selectivity for iNOS | Therapeutic Potential |

|---|---|---|---|

| This compound | 4.2 | High | Inflammatory diseases, sepsis |

| S-Ethylisothiourea | 14.7 | Moderate | General NOS inhibition |

| Other NOS Inhibitors | Varies | Low to Moderate | Various conditions |

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Aromatic vs. Aliphatic Substituents : Xylazine’s 2,6-dimethylphenyl group is critical for α2-adrenergic receptor binding, while the cyclohexyl group in the target compound may reduce receptor affinity due to steric hindrance and altered electron distribution .

- Electron-Donating Groups : Methoxy and ethoxy substituents (e.g., in N-(2-Methoxyphenyl) and N-(4-Ethoxyphenyl) analogs) enhance solubility but may reduce metabolic stability due to increased susceptibility to oxidative demethylation .

Solubility and Bioavailability

- Xylazine exhibits moderate water solubility (~10 mg/mL) due to its polarizable aromatic ring, whereas the cyclohexyl variant is predicted to have lower aqueous solubility (<1 mg/mL), impacting oral bioavailability .

- Cyclopropylmethyl-substituted analogs (e.g., 6q) demonstrate enhanced blood-brain barrier penetration, making them potent CNS-targeting agents .

Key Research Findings

Xylazine : Widely used in veterinary medicine for sedation and muscle relaxation. Its α2-adrenergic activity is attributed to the dimethylphenyl group, which stabilizes receptor interactions via hydrophobic and π-π stacking .

BACE1 Inhibitors : Compounds like 6q and 6u (N-(trifluoromethylcyclopropyl)) show sub-100 nM IC50 values against BACE1, a target for Alzheimer’s disease. The cyclopropylmethyl group optimizes enzyme active-site binding .

Solubility Trends : Aliphatic substituents (e.g., cyclohexyl) reduce water solubility compared to aromatic analogs, necessitating formulation adjustments for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.